N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
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Overview
Description
N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a butyl group, a chloro group, and a methyloxazolyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of butylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the methyloxazolyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted acetamides, oxazolyl derivatives, and various imine or enamine compounds.
Scientific Research Applications
Chemistry: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other bioactive molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its ability to inhibit certain enzymes and pathways in microbial organisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs. Its derivatives are tested for their efficacy in treating various diseases, such as bacterial infections and inflammatory conditions.
Industry: In the industrial sector, N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methyloxazolyl group play crucial roles in binding to these targets, leading to the inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
N-Butylacetamide: Lacks the chloro and methyloxazolyl groups, making it less reactive and less versatile in chemical reactions.
N-Butyl-4-chloroacetamide: Contains the chloro group but lacks the methyloxazolyl group, resulting in different chemical and biological properties.
N-(4-Methyloxazol-2-yl)acetamide: Contains the methyloxazolyl group but lacks the butyl and chloro groups, affecting its solubility and reactivity.
Uniqueness: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of all three functional groups (butyl, chloro, and methyloxazolyl), which confer distinct chemical reactivity and biological activity. This combination of groups allows for a wide range of applications and makes the compound a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
57068-65-2 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-4-5-13(9(14)6-11)10-12-8(2)7-15-10/h7H,3-6H2,1-2H3 |
InChI Key |
ODFWZEWZEGZEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CCl |
Origin of Product |
United States |
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